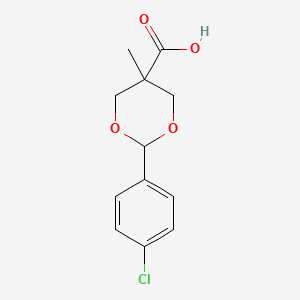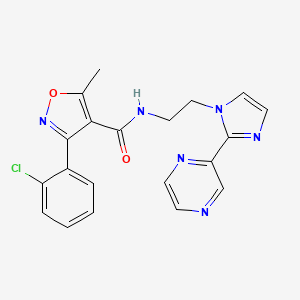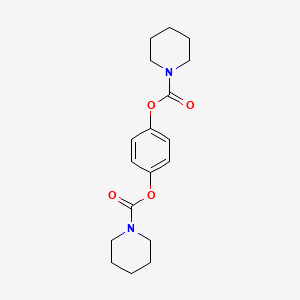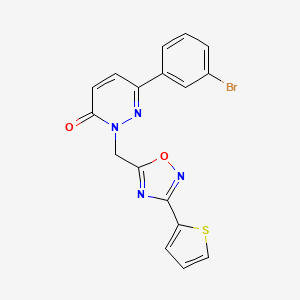
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AZD-1775 and is a selective inhibitor of the Wee1 kinase enzyme.
作用機序
The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves the selective inhibition of the Wee1 kinase enzyme. This enzyme is involved in the regulation of the cell cycle and is overexpressed in many cancer cells. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
Biochemical and Physiological Effects
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been shown to have several biochemical and physiological effects. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. The compound has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
The advantages of using 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in lab experiments include its selective inhibition of the Wee1 kinase enzyme, its potential applications in cancer treatment, and its minimal toxicity in normal cells. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research on 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These include further studies on its mechanisms of action, its potential applications in combination with other cancer treatments, and its potential applications in other fields such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for research purposes.
Conclusion
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
合成法
The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves several steps. The first step involves the reaction of 2,5-dioxoimidazolidine with 3-bromo-1-chloropropane to form 3-(2,5-dioxoimidazolidin-1-yl)propyl bromide. The second step involves the reaction of the intermediate product with N-Boc-3-aminopropanal to form 3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl N-Boc carbamate. The final step involves the deprotection of the intermediate product to form 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile.
科学的研究の応用
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit the Wee1 kinase enzyme, which is involved in the regulation of the cell cycle. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
特性
IUPAC Name |
4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOXWZNYUXHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)



![4-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2645217.png)







![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)